5-(N-(4-ethoxyphenyl)sulfamoyl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide
Description
5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfamoyl group, and ethoxy and isopropyl substituents.
Properties
Molecular Formula |
C22H26N4O4S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-N-(4-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H26N4O4S/c1-5-30-19-12-10-18(11-13-19)26-31(28,29)22-20(15(4)24-25-22)21(27)23-17-8-6-16(7-9-17)14(2)3/h6-14,26H,5H2,1-4H3,(H,23,27)(H,24,25) |
InChI Key |
VUQJJJNFYKWVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the sulfamoyl and ethoxy groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and structural features Similar compounds may include other pyrazole derivatives or sulfamoyl-containing molecules, each with their own distinct properties and applications
Biological Activity
5-(N-(4-ethoxyphenyl)sulfamoyl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a pyrazole ring substituted with various functional groups. Its molecular formula is with a molecular weight of approximately 396.49 g/mol. The presence of the sulfamoyl group and ethoxy and isopropyl substituents contributes to its unique biological properties.
Structural Formula
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating the potential for similar activity in this compound .
Antimicrobial and Antitubercular Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. A study assessing various pyrazole compounds found promising results against Mycobacterium tuberculosis (MTB) strains, suggesting that modifications to the pyrazole structure could enhance activity against resistant bacterial strains . The compound may exhibit similar antimicrobial efficacy due to its structural features.
Case Studies and Experimental Data
Several case studies have been conducted on related compounds:
- Anti-inflammatory Effects : A series of pyrazole derivatives were tested in vivo using carrageenan-induced edema models. Compounds similar to our target showed significant reduction in edema, comparable to standard anti-inflammatory drugs like ibuprofen .
- Antimicrobial Testing : In vitro tests against various bacterial strains demonstrated that certain pyrazole derivatives inhibited growth effectively at concentrations as low as 6.25 µg/mL, suggesting that our compound could possess similar properties .
Pharmacological Mechanism
The biological activity of this compound may be attributed to its ability to modulate inflammatory pathways and inhibit key enzymes involved in inflammatory responses. Pyrazoles are known to interact with cyclooxygenase (COX) enzymes, leading to decreased synthesis of pro-inflammatory mediators .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
